molecular formula C22H22O5 B2637406 methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate CAS No. 1033494-82-4

methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate

Cat. No.: B2637406
CAS No.: 1033494-82-4
M. Wt: 366.413
InChI Key: LMUCYKXICNGFAM-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate” is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with multiple functional groups, including methoxy, phenyl, and ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate” typically involves multi-step organic reactions. A common synthetic route might include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Esterification: Reacting the β-hydroxy ketone with methanol and an acid catalyst to form the ester.

    Methoxylation: Introducing a methoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential role in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

Industry

    Fragrance and Flavor: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of “methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate” involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems. The phenyl groups may engage in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar ester structure but lacks the methoxy and additional phenyl groups.

    Ethyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate: Similar structure with an ethyl group instead of a methyl group.

Properties

IUPAC Name

methyl (E)-2-[[(E)-2-methoxycarbonyl-3-phenylprop-2-enoxy]methyl]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-25-21(23)19(13-17-9-5-3-6-10-17)15-27-16-20(22(24)26-2)14-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCYKXICNGFAM-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)COCC(=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/COC/C(=C\C2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.